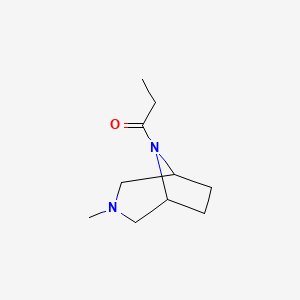
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethyl group, a hydroxybutyl group, and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 4-hydroxybutyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then treated with nitrous acid to introduce the nitrosourea group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrosourea moiety can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosourea functionality into target molecules.
Biology: Studied for its potential as a biochemical tool to modify proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea involves the alkylation of nucleophilic sites in biomolecules such as DNA and proteins. The chloroethyl group reacts with nucleophilic centers, leading to the formation of covalent bonds and subsequent modification of the target molecules. This alkylation process can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The nitrosourea moiety also contributes to the compound’s reactivity by generating reactive intermediates that further enhance its biological activity.
相似化合物的比较
1-(2-Chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar in structure but with a cyclohexyl group instead of a hydroxybutyl group.
1-(2-Chloroethyl)-3-(4-methylbutyl)-1-nitrosourea: Contains a methylbutyl group instead of a hydroxybutyl group.
1-(2-Chloroethyl)-3-(4-aminobutyl)-1-nitrosourea: Features an aminobutyl group instead of a hydroxybutyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hydroxybutyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
60784-48-7 |
|---|---|
分子式 |
C7H14ClN3O3 |
分子量 |
223.66 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(4-hydroxybutyl)-1-nitrosourea |
InChI |
InChI=1S/C7H14ClN3O3/c8-3-5-11(10-14)7(13)9-4-1-2-6-12/h12H,1-6H2,(H,9,13) |
InChI 键 |
MYUUYILUYUAZSN-UHFFFAOYSA-N |
规范 SMILES |
C(CCO)CNC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


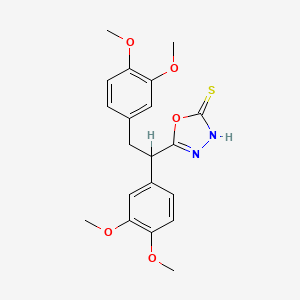
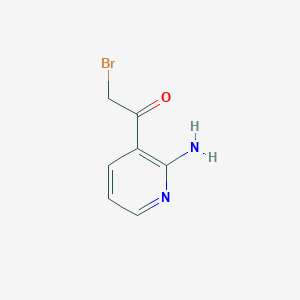
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)


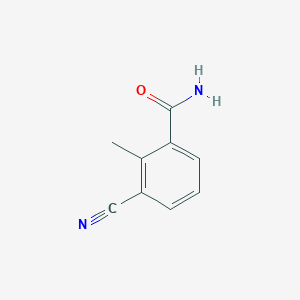

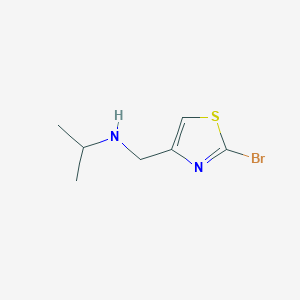
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)
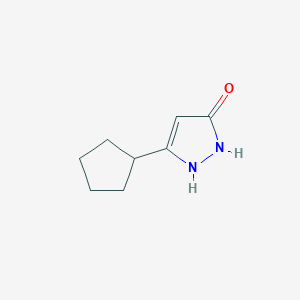
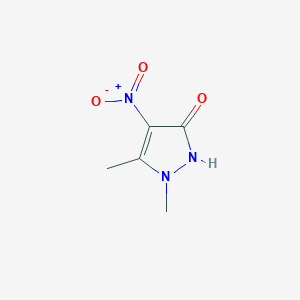
![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)
